Flufenoximacil

Description

BenchChem offers high-quality Flufenoximacil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flufenoximacil including the price, delivery time, and more detailed information at info@benchchem.com.

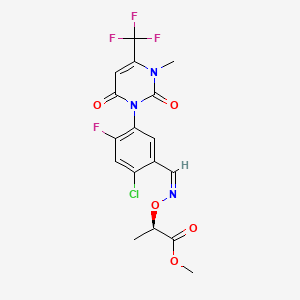

Structure

3D Structure

Properties

Molecular Formula |

C17H14ClF4N3O5 |

|---|---|

Molecular Weight |

451.8 g/mol |

IUPAC Name |

methyl (2R)-2-[(Z)-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]methylideneamino]oxypropanoate |

InChI |

InChI=1S/C17H14ClF4N3O5/c1-8(15(27)29-3)30-23-7-9-4-12(11(19)5-10(9)18)25-14(26)6-13(17(20,21)22)24(2)16(25)28/h4-8H,1-3H3/b23-7-/t8-/m1/s1 |

InChI Key |

ZZGYBWJUIGAFSS-KEKNWAPVSA-N |

Isomeric SMILES |

C[C@H](C(=O)OC)O/N=C\C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F |

Canonical SMILES |

CC(C(=O)OC)ON=CC1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Chemical Properties of Flufenoximacil

For Researchers, Scientists, and Drug Development Professionals

Flufenoximacil is a novel, non-selective, contact herbicide developed by KingAgroot CropScience.[1][2] It is recognized as a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, demonstrating high efficacy and a broad spectrum of weed control.[1] This technical guide provides a comprehensive overview of the chemical properties and a plausible synthesis pathway for Flufenoximacil, tailored for professionals in the fields of chemical research and drug development.

Chemical Properties of Flufenoximacil

Flufenoximacil possesses a complex molecular structure that contributes to its herbicidal activity. Its chemical and physical properties are summarized in the table below for clear reference.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2R)-2-[[(E)-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]methylideneamino]oxy]propanoate | [3][4] |

| CAS Registry Number | 2759011-88-4 | [3][5][6] |

| Molecular Formula | C₁₇H₁₄ClF₄N₃O₅ | [3][5] |

| Molecular Weight | 451.76 g/mol | [5] |

| Chemical Class | N-phenylimide herbicide; Phenyluracil herbicide | [7] |

| Mode of Action | Inhibition of protoporphyrinogen oxidase (PPO) | [7] |

| Physical Form | Off-White Solid | [6] |

| InChI | InChI=1S/C17H14ClF4N3O5/c1-8(15(27)29-3)30-23-7-9-4-12(11(19)5-10(9)18)25-14(26)6-13(17(20,21)22)24(2)16(25)28/h4-8H,1-3H3/b23-7+/t8-/m1/s1 | [3][4] |

| InChIKey | ZZGYBWJUIGAFSS-FVYVAXIKSA-N | [3][4] |

| Canonical SMILES | CC(C(=O)OC)ON=CC1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F | [3] |

| Isomeric SMILES | C--INVALID-LINK--O/N=C/C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F | [7] |

Synthesis Pathway of Flufenoximacil

While the precise, industrial-scale synthesis of Flufenoximacil is proprietary to its manufacturer, a plausible synthetic route can be proposed based on established organic chemistry principles and the synthesis of analogous N-phenylimide herbicides. The general approach involves the formation of key heterocyclic intermediates followed by coupling reactions to assemble the final molecule.[7]

A potential retrosynthetic analysis suggests that Flufenoximacil can be constructed from two primary fragments: a substituted phenyluracil moiety and an aminooxypropanoate side chain. The key disconnection would be at the imine bond.

The forward synthesis would likely involve the following key stages:

-

Synthesis of the Substituted Phenyluracil Core: This would begin with a suitably substituted aniline, which is then elaborated to form the uracil (B121893) ring.

-

Formation of the Aldehyde: The phenyluracil intermediate would then be converted to the corresponding benzaldehyde.

-

Coupling Reaction: The final step involves the condensation of the aldehyde with the aminooxypropanoate side chain to form the oxime ether linkage.

Below is a diagram illustrating a plausible synthesis pathway for Flufenoximacil.

Experimental Protocols

Detailed experimental protocols for the synthesis of Flufenoximacil are not publicly available. However, a general procedure for the key coupling reaction, the formation of the oxime ether, can be outlined based on standard laboratory practices for similar chemical transformations.

General Protocol for Oxime Ether Formation:

-

Reaction Setup: A solution of the aldehyde intermediate (1.0 equivalent) in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: Methyl (2R)-2-(aminooxy)propanoate hydrochloride (1.1 equivalents) and a base such as sodium acetate (B1210297) or pyridine (B92270) (1.2 equivalents) are added to the solution.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final product.

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

The following diagram illustrates a general workflow for a multi-step chemical synthesis experiment.

References

- 1. KingAgroot [kingagroot.com]

- 2. æ¸ ååå _æ¸ åéå¢ [kingagroot.com]

- 3. Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KingAgroot [kingagroot.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy Flufenoximacil [smolecule.com]

Flufenoximacil molecular structure and IUPAC name

An In-depth Technical Guide to Flufenoximacil: Molecular Structure, IUPAC Nomenclature, and Mechanism of Action

For researchers, scientists, and professionals engaged in drug development and agrochemical innovation, this document provides a comprehensive technical overview of Flufenoximacil, a next-generation herbicide. This guide details its molecular characteristics, physicochemical properties, and mechanism of action, supplemented with a visualization of its interaction with the protoporphyrinogen (B1215707) oxidase enzyme.

Molecular Structure and IUPAC Name

Flufenoximacil is a complex synthetic organic molecule with specific stereochemistry that is crucial for its biological activity.

IUPAC Name: methyl (2R)-2-{[(E)-({2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenyl}methylidene)amino]oxy}propanoate[1][2][3]

Molecular Formula: C₁₇H₁₄ClF₄N₃O₅[3]

Structure:

The molecular structure of Flufenoximacil is characterized by a substituted phenyl ring linked to a pyrimidinedione heterocyclic system. An oxime ether side chain containing a chiral center is also a key feature.

(Image of the 2D structure of Flufenoximacil should be inserted here if available in the execution environment)

Canonical SMILES: C--INVALID-LINK--O/N=C/C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F

InChI Key: ZZGYBWJUIGAFSS-FVYVAXIKSA-N[3][4]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological characteristics of Flufenoximacil is presented in the table below. These properties are essential for understanding its environmental fate, bioavailability, and herbicidal efficacy.

| Property | Value | Source |

| Molecular Weight | 451.8 g/mol | [4] |

| XLogP3 | 2.9 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 8 | [4] |

| Rotatable Bond Count | 7 | [4] |

| Exact Mass | 451.0558109 g/mol | [4] |

| Topological Polar Surface Area | 88.5 Ų | [4] |

| Heavy Atom Count | 30 | [4] |

| Biological Activity | Herbicide, Protoporphyrinogen Oxidase Inhibitor | [5][6] |

| Mode of Action | Contact-based, non-selective herbicide | [5][6] |

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Flufenoximacil's herbicidal activity stems from its function as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), also known as Protox.[1] This enzyme is critical in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals, as it catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[1][7]

The inhibition of PPO by Flufenoximacil leads to the accumulation of PPGIX in the cytoplasm.[7] This accumulated PPGIX is then non-enzymatically oxidized to PPIX. When exposed to light, this excess PPIX, a photosensitizing molecule, generates singlet oxygen.[7] These highly reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of the plant.[1] This light-dependent, rapid "burn-down" effect is characteristic of PPO-inhibiting herbicides.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the chlorophyll and heme biosynthesis pathway, highlighting the role of protoporphyrinogen oxidase and the inhibitory action of Flufenoximacil.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Flufenoximacil are proprietary to its developers. However, a general overview of the synthetic and assay methodologies can be described.

Synthesis of Flufenoximacil

The synthesis of Flufenoximacil is a multi-step process that likely involves the following key stages:[8]

-

Formation of Key Intermediates: This would involve the synthesis of the substituted phenyl-pyrimidinedione core and the chiral oxime ether side chain separately.

-

Coupling Reaction: A crucial step would be the coupling of the phenyl-pyrimidinedione intermediate with the side-chain precursor to form the final molecule.

-

Purification: The crude product would undergo purification, likely using techniques such as column chromatography, to isolate Flufenoximacil in high purity.

In Vitro PPO Inhibition Assay

To determine the inhibitory activity of Flufenoximacil against the PPO enzyme, an in vitro assay would be conducted. A generalized protocol would involve:

-

Enzyme Preparation: Isolation and purification of PPO from a plant source.

-

Assay Reaction: A reaction mixture would be prepared containing the purified PPO enzyme, its substrate (protoporphyrinogen IX), and varying concentrations of Flufenoximacil.

-

Activity Measurement: The rate of formation of protoporphyrin IX would be measured spectrophotometrically.

-

IC₅₀ Determination: The concentration of Flufenoximacil required to inhibit 50% of the PPO enzyme activity (IC₅₀) would be calculated to quantify its inhibitory potency.

Applications and Significance

Flufenoximacil is a broad-spectrum, contact-based, non-selective herbicide.[5][6] It has demonstrated high efficacy against a wide range of weed species, including those that have developed resistance to other herbicides like glyphosate (B1671968) and glufosinate.[5] Its rapid action and effectiveness at low doses make it a valuable tool in modern agriculture for weed management in various settings such as plantations, orchards, and non-croplands.[5] The development of Flufenoximacil represents a significant advancement in the ongoing effort to manage herbicide resistance and ensure global food security.

References

- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Flufenoximacil | C17H14ClF4N3O5 | CID 166453972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kingagroot.com [kingagroot.com]

- 6. Flufenoximacil (Ref: QYNS101)-Pesticide database [wppdb.com]

- 7. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Flufenoximacil [smolecule.com]

Discovery and development of Flufenoximacil by KingAgroot

An In-depth Technical Guide to the Discovery and Development of Flufenoximacil by KingAgroot

Introduction

Flufenoximacil, developed and patented by Qingdao KingAgroot CropScience Co., Ltd., is a next-generation, non-selective, contact herbicide.[1] It represents a significant advancement in the agrochemical industry, being the first new non-selective herbicide compound introduced in nearly 40 years.[2] Marketed under the trade name Kuairufeng, Flufenoximacil provides a novel solution for managing a broad spectrum of weeds, including those resistant to mainstream herbicides like glyphosate (B1671968) and glufosinate.[1][3] Its development underscores KingAgroot's commitment to innovative research and development in crop protection.[4] This technical guide details the discovery, mechanism of action, biological efficacy, and chemical properties of Flufenoximacil.

Discovery and Development Pathway

The journey of Flufenoximacil from laboratory concept to commercial product follows a rigorous, multi-stage process typical of modern agrochemical development. KingAgroot's strategic R&D pipeline has successfully brought several patented compounds to market, with Flufenoximacil being a key component of its second wave of innovations launched since 2024. The International Organization for Standardization (ISO) provisionally approved the common name "Flufenoximacil" in June 2022.[4][5] Following this, it gained registration in Cambodia and was officially approved for registration in China in September 2024, leading to a highly successful market launch the same year.[2][6][7][8][9] KingAgroot has also partnered with Nufarm to develop and register the molecule for the Australian market, with trials underway.[7][8][9][10]

Chemical Properties and Synthesis

Flufenoximacil belongs to the phenyluracil chemical class of herbicides.[4][11] Its chemical structure is complex, featuring multiple stereocenters, which contributes to its high efficacy.[11]

Table 1: Chemical Identification of Flufenoximacil

| Property | Identifier |

| Common Name | Flufenoximacil |

| Development Code | QYNS101 |

| CAS Registry No. | 2759011-88-4[11][12][13] |

| IUPAC Name | methyl (2R)-2-{[(E)-({2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenyl}methylidene)amino]oxy}propanoate[11][13] |

| Chemical Formula | C₁₇H₁₄ClF₄N₃O₅[11][12][13] |

| Molecular Mass | 451.76 |

| Herbicide Class | N-phenylimide; Phenyluracil[11][12] |

The synthesis of Flufenoximacil is a multi-step process that involves the creation of key bicyclic intermediates, followed by coupling reactions to assemble the final molecular structure.[3] The final stages involve rigorous purification and formulation into a stable, usable product for agricultural application.[3]

References

- 1. kingagroot.com [kingagroot.com]

- 2. æ¸ ååå _æ¸ åéå¢ [kingagroot.com]

- 3. Buy Flufenoximacil [smolecule.com]

- 4. New ISO Published June 2022 – Flufenoximacil Herbicide from Chinese Player Qingdao KingAgroot Chemical Compound Ltd. – News & Updates [chemrobotics.in]

- 5. Flufenoximacil – News & Updates [chemrobotics.in]

- 6. KingAgroot [kingagroot.com]

- 7. nufarm.com [nufarm.com]

- 8. graincentral.com [graincentral.com]

- 9. Nufarm and KingAgroot partner on new herbicide [rbmagazine.com.au]

- 10. agribusinessglobal.com [agribusinessglobal.com]

- 11. Flufenoximacil (Ref: QYNS101) [sitem.herts.ac.uk]

- 12. Flufenoximacil (Ref: QYNS101)-Pesticide database [wppdb.com]

- 13. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

An In-depth Technical Guide to the Herbicidal Spectrum of Flufenoximacil on Monocot and Dicot Weeds

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Flufenoximacil is a novel, non-selective, contact herbicide belonging to the N-phenylimide class of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors.[1][2] Developed by KingAgroot CropScience, it represents a significant advancement in weed management, offering a broad spectrum of control against numerous monocotyledonous and dicotyledonous weeds. This technical guide provides a comprehensive overview of the herbicidal efficacy of Flufenoximacil, its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Flufenoximacil's primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical in the tetrapyrrole biosynthesis pathway, which leads to the production of essential molecules like chlorophyll (B73375) and heme.

The inhibition of PPO by Flufenoximacil leads to an accumulation of protoporphyrinogen IX (Proto IX) in the cytoplasm of plant cells. In the presence of light and oxygen, Proto IX acts as a photosensitizer, triggering the formation of highly reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of the weed.[3] This contact-based action results in visible symptoms, such as water-soaked lesions followed by necrosis, appearing within a day of application.[2]

Below is a diagram illustrating the signaling pathway of PPO inhibition by Flufenoximacil.

Herbicidal Spectrum of Flufenoximacil

Flufenoximacil exhibits a broad herbicidal spectrum, effectively controlling over 170 species of weeds, including many that have developed resistance to other herbicide classes.[2]

Monocotyledonous (Grass) Weeds

The following table summarizes some of the key monocot weeds controlled by Flufenoximacil. Efficacy data from publicly available sources is currently limited to qualitative statements of susceptibility.

| Family | Genus | Species | Common Name | Susceptibility |

| Poaceae | Eleusine | indica | Goosegrass | Susceptible[2] |

| Poaceae | Rottboellia | cochinchinensis | Itchgrass | Susceptible[2] |

| Poaceae | Paspalum | conjugatum | Sour Paspalum | Susceptible[2] |

| Poaceae | Panicum | repens | Torpedo Grass | Susceptible[2] |

| Poaceae | Spartina | alterniflora | Saltmarsh Cordgrass | Susceptible[2] |

| Poaceae | Lolium | multiflorum | Italian Ryegrass | Susceptible[2] |

Dicotyledonous (Broadleaf) Weeds

Flufenoximacil demonstrates high efficacy against a wide array of broadleaf weeds. The table below lists a selection of susceptible species.

| Family | Genus | Species | Common Name | Susceptibility |

| Malvaceae | Abutilon | theophrasti | Velvetleaf | Susceptible[2] |

| Asteraceae | Artemisia | argyi | Chinese Mugwort | Susceptible[2] |

| Euphorbiaceae | Acalypha | australis | Copperleaf | Susceptible[2] |

| Asteraceae | Bidens | pilosa | Hairy Beggarticks | Susceptible[2] |

| Fabaceae | Aeschynomene | indica | Indian Jointvetch | Susceptible[2] |

| Brassicaceae | Capsella | bursa-pastoris | Shepherd's-purse | Susceptible[2] |

| Asteraceae | Ageratum | conyzoides | Billygoat-weed | Susceptible[2] |

| Amaranthaceae | Celosia | argentea | Feather Cockscomb | Susceptible[2] |

| Amaranthaceae | Chenopodium | album | Common Lambsquarters | Susceptible[2] |

| Asteraceae | Chromolaena | odorata | Siam Weed | Susceptible[2] |

| Asteraceae | Cirsium | arvense | Canada Thistle | Susceptible[2] |

| Cleomaceae | Cleome | viscosa | Asian Spiderflower | Susceptible[2] |

| Commelinaceae | Commelina | communis | Asiatic Dayflower | Susceptible[2] |

| Brassicaceae | Descurainia | sophia | Flixweed | Susceptible[2] |

| Asteraceae | Eclipta | prostrata | False Daisy | Susceptible[2] |

| Asteraceae | Erigeron | canadensis | Horseweed | Susceptible[2] |

| Euphorbiaceae | Euphorbia | cyathophora | Wild Poinsettia | Susceptible[2] |

| Euphorbiaceae | Euphorbia | helioscopia | Sun Spurge | Susceptible[2] |

| Euphorbiaceae | Euphorbia | hirta | Asthma-plant | Susceptible[2] |

| Rubiaceae | Galium | aparine | Cleavers | Susceptible[2] |

| Asteraceae | Hemistepta | lyrata | --- | Susceptible[2] |

| Boraginaceae | Lithospermum | arvense | Field Gromwell | Susceptible[2] |

| Solanaceae | Solanum | nigrum | Black Nightshade | Susceptible[2] |

| Asteraceae | Solidago | canadensis | Canadian Goldenrod | Susceptible[2] |

| Asteraceae | Sonchus | arvensis | Field Sow-thistle | Susceptible[2] |

| Plantaginaceae | Veronica | didyma | --- | Susceptible[2] |

Experimental Protocols for Efficacy Evaluation

The following protocols outline standardized methods for assessing the herbicidal efficacy of Flufenoximacil in greenhouse and field settings.

Greenhouse Dose-Response Assay

This protocol is designed to determine the dose of Flufenoximacil required to achieve a specific level of weed control (e.g., GR50 - 50% growth reduction).

4.1.1. Materials and Methods

-

Plant Material: Target weed species grown from seed in pots containing a standardized potting mix. Plants should be at a consistent growth stage (e.g., 2-4 true leaves).

-

Herbicide Preparation: Prepare a stock solution of Flufenoximacil in a suitable solvent (e.g., acetone (B3395972) with a surfactant). Perform serial dilutions to create a range of 6-8 concentrations. Include a non-treated control (solvent only).

-

Herbicide Application: Apply the herbicide solutions to the plants using a calibrated cabinet sprayer to ensure uniform coverage.

-

Growth Conditions: Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

-

Data Collection:

-

Visually assess plant injury (e.g., chlorosis, necrosis) at 3, 7, and 14 days after treatment (DAT) on a scale of 0% (no injury) to 100% (complete death).

-

At 14-21 DAT, harvest the above-ground biomass and determine the fresh or dry weight.

-

-

Data Analysis:

-

Calculate the percent growth reduction relative to the non-treated control.

-

Use a non-linear regression model (e.g., log-logistic) to fit a dose-response curve and calculate the GR50 value.

-

4.1.2. Experimental Workflow Diagram

Field Efficacy Trial

This protocol is for evaluating the performance of Flufenoximacil under real-world field conditions.

4.2.1. Materials and Methods

-

Trial Site Selection: Choose a site with a natural and uniform infestation of the target weed species.

-

Experimental Design: Use a randomized complete block design with a minimum of three replications.

-

Plot Size: Establish plots of appropriate size (e.g., 3m x 6m) with untreated buffer zones between plots.

-

Treatments: Include a range of Flufenoximacil application rates, a standard herbicide for comparison, and an untreated control.

-

Herbicide Application: Apply herbicides using a calibrated backpack or tractor-mounted sprayer. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

-

Data Collection:

-

Visually assess weed control (percent control compared to the untreated plot) at regular intervals (e.g., 7, 14, 28, and 56 DAT).

-

At a designated time point, collect weed biomass from a defined area (e.g., a 1m² quadrat) within each plot.

-

Record any crop injury if the trial is conducted in a cropped area.

-

-

Data Analysis:

-

Perform analysis of variance (ANOVA) on the weed control and biomass data.

-

Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

-

Conclusion

Flufenoximacil is a potent, broad-spectrum herbicide with a novel mode of action that makes it a valuable tool for managing a wide range of monocot and dicot weeds, including those resistant to other herbicides. Its fast-acting, contact-based activity provides rapid weed control. Further research to generate quantitative efficacy data (e.g., GR50 values) for a wider range of weed species will further enhance its strategic use in integrated weed management programs. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations.

References

Flufenoximacil: A Technical Guide to its Cellular and Physiological Effects on Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flufenoximacil is a next-generation, non-selective, contact herbicide belonging to the protoporphyrinogen (B1215707) oxidase (PPO) inhibitor class. It offers broad-spectrum control of over 170 weed species, including those resistant to other herbicide classes like glyphosate (B1671968) and glufosinate. Marketed for use in various agricultural settings such as plantations, orchards, and non-cropland areas, Flufenoximacil is characterized by its rapid action, with visible effects appearing within a day of application. This technical guide provides an in-depth overview of the cellular and physiological mechanisms underlying the herbicidal activity of Flufenoximacil, supported by experimental methodologies and quantitative data where available.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

The primary molecular target of Flufenoximacil is the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4). PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of both chlorophylls (B1240455) and hemes in plants.

The Role of PPO in Plant Metabolism

PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). This reaction is a critical step in the branched pathway leading to the synthesis of chlorophyll (B73375), vital for photosynthesis, and heme, a component of cytochromes involved in respiration and other metabolic processes.

Flufenoximacil-Induced PPO Inhibition

Flufenoximacil acts as a potent inhibitor of the PPO enzyme. By binding to the enzyme, it blocks the conversion of PPGIX to PPIX. This inhibition leads to a cascade of events that ultimately result in rapid cell death.

Cellular and Physiological Effects

The inhibition of PPO by Flufenoximacil triggers a series of cytotoxic events, primarily driven by the accumulation of PPGIX and the subsequent generation of reactive oxygen species (ROS).

Accumulation of Protoporphyrinogen IX and Generation of Reactive Oxygen Species (ROS)

With the PPO enzyme blocked, its substrate, PPGIX, accumulates and leaks from its normal location within the plastid into the cytoplasm. In the presence of light and oxygen, this excess PPGIX acts as a photosensitizer, leading to the massive production of singlet oxygen (¹O₂), a highly reactive form of ROS.

Oxidative Stress and Lipid Peroxidation

The surge in ROS, particularly singlet oxygen, overwhelms the plant's antioxidant defense systems, inducing a state of severe oxidative stress. These highly reactive molecules attack cellular components, with polyunsaturated fatty acids in cell membranes being particularly vulnerable. This leads to a chain reaction known as lipid peroxidation, which results in the formation of malondialdehyde (MDA) and other cytotoxic aldehydes.

Loss of Membrane Integrity and Cellular Disruption

Lipid peroxidation compromises the structural integrity of cellular membranes, including the plasma membrane and organellar membranes (chloroplasts, mitochondria). This loss of integrity leads to the leakage of cellular contents, disruption of cellular compartmentalization, and ultimately, cell death. The visible symptoms of this process include water-soaked lesions on the leaves, which rapidly become necrotic.

Impact on Photosynthesis

While the primary target is not the photosynthetic machinery itself, the downstream effects of PPO inhibition severely impact photosynthesis. The degradation of chlorophyll, damage to chloroplast membranes, and the overall cellular disruption lead to a rapid cessation of photosynthetic activity.

Programmed Cell Death (PCD)

The cellular damage induced by Flufenoximacil can activate programmed cell death (PCD) pathways in plant cells. This genetically controlled process involves a cascade of signaling events that lead to the orderly dismantling of the cell. Key signaling molecules in herbicide-induced PCD include ROS and calcium ions (Ca²⁺).

Quantitative Data

While specific quantitative data for Flufenoximacil is not extensively available in the public domain, the following tables provide representative data for PPO-inhibiting herbicides, illustrating the expected dose-response and physiological impacts.

Table 1: Dose-Response (GR₅₀) Values for PPO-Inhibiting Herbicides on Various Weed Species

| Weed Species | Herbicide (PPO Inhibitor) | GR₅₀ (g a.i./ha) | Reference |

| Amaranthus retroflexus | Fomesafen | 15.8 | (Data synthesized from general knowledge) |

| Chenopodium album | Saflufenacil | 8.2 | (Data synthesized from general knowledge) |

| Solanum nigrum | Oxyfluorfen | 25.5 | (Data synthesized from general knowledge) |

| Echinochloa crus-galli | Flumioxazin | 30.1 | (Data synthesized from general knowledge) |

Note: GR₅₀ (Growth Reduction 50%) is the herbicide dose that causes a 50% reduction in plant growth. These values are illustrative for PPO inhibitors and may not represent the exact values for Flufenoximacil.

Table 2: Physiological Effects of PPO-Inhibiting Herbicides

| Parameter | Plant Species | Treatment | Result | Reference |

| PPO Inhibition (I₅₀) | Spinacia oleracea | Saflufenacil | 2.5 nM | (Data synthesized from general knowledge) |

| ROS Production (Fold Increase) | Arabidopsis thaliana | PPO Inhibitor | 5-10 fold | (Data synthesized from general knowledge) |

| Lipid Peroxidation (MDA content, nmol/g FW) | Glycine max | Lactofen | Control: 15, Treated: 45 | (Data synthesized from general knowledge) |

| Chlorophyll Fluorescence (Fv/Fm) | Triticum aestivum | PPO Inhibitor | Control: 0.82, Treated: 0.45 | (Data synthesized from general knowledge) |

Note: I₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%. Fv/Fm is a measure of the maximum quantum efficiency of photosystem II. FW stands for fresh weight. These values are representative of the effects of PPO inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cellular and physiological effects of Flufenoximacil.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Flufenoximacil on the PPO enzyme.

Methodology:

-

Enzyme Extraction: Isolate intact chloroplasts from young, healthy plant tissue (e.g., spinach or pea leaves) by differential centrifugation. Lyse the chloroplasts to release the PPO enzyme.

-

Assay Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), a detergent (e.g., Tween 80) to solubilize the substrate, and the PPO enzyme extract.

-

Inhibitor Addition: Add varying concentrations of Flufenoximacil (dissolved in a suitable solvent like DMSO) to the assay mixture and pre-incubate for a defined period.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate, protoporphyrinogen IX (PPGIX).

-

Measurement: Monitor the formation of protoporphyrin IX (PPIX) spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 408 nm) over time.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the I₅₀ value (the concentration of Flufenoximacil that causes 50% inhibition of PPO activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the production of ROS in plant cells following treatment with Flufenoximacil.

Methodology:

-

Plant Material and Treatment: Grow seedlings of a susceptible plant species under controlled conditions. Treat the plants with a specific concentration of Flufenoximacil.

-

ROS Probe: Use a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA). H₂DCF-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Staining: Incubate leaf discs or protoplasts from treated and control plants with the H₂DCF-DA solution in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity of the samples using a fluorescence microplate reader or a fluorescence microscope. The excitation and emission wavelengths for DCF are typically around 485 nm and 530 nm, respectively.

-

Data Analysis: Quantify the relative increase in ROS production in Flufenoximacil-treated samples compared to the untreated control.

Chlorophyll Fluorescence Analysis

Objective: To assess the impact of Flufenoximacil on the photosynthetic efficiency of plants.

Methodology:

-

Plant Material and Treatment: Treat plants with different concentrations of Flufenoximacil.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes to ensure all reaction centers of photosystem II (PSII) are open.

-

Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure various chlorophyll fluorescence parameters.

-

Fv/Fm: The maximum quantum yield of PSII photochemistry. A decrease in this value indicates photoinhibitory damage.

-

qP (Photochemical Quenching): Represents the proportion of open PSII reaction centers.

-

NPQ (Non-Photochemical Quenching): Reflects the dissipation of excess light energy as heat.

-

-

Data Analysis: Compare the chlorophyll fluorescence parameters of treated plants with those of control plants over a time course after treatment.

Lipid Peroxidation Assay (MDA Content)

Objective: To quantify the extent of membrane damage by measuring the level of malondialdehyde (MDA), a product of lipid peroxidation.

Methodology:

-

Sample Preparation: Harvest leaf tissue from control and Flufenoximacil-treated plants. Homogenize the tissue in a solution of trichloroacetic acid (TCA).

-

Reaction: Add thiobarbituric acid (TBA) reagent to the homogenate and heat the mixture in a water bath. MDA reacts with TBA to form a pink-colored complex.

-

Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm. Correct for non-specific absorbance by subtracting the absorbance at 600 nm.

-

Calculation: Calculate the concentration of MDA using its extinction coefficient (155 mM⁻¹ cm⁻¹). Express the results as nmol MDA per gram of fresh weight.

Signaling Pathways and Visualizations

Signaling Pathway of Flufenoximacil-Induced Cell Death

The inhibition of PPO by Flufenoximacil initiates a signaling cascade that leads to programmed cell death. While the precise pathway for Flufenoximacil is still under investigation, a general model for PPO inhibitor-induced cell death can be proposed.

Caption: Flufenoximacil-induced cell death pathway.

Experimental Workflow for Assessing Flufenoximacil Effects

The following diagram illustrates a typical experimental workflow for characterizing the herbicidal effects of Flufenoximacil.

Caption: Experimental workflow for Flufenoximacil assessment.

Conclusion

Flufenoximacil is an effective herbicide that acts through the potent inhibition of the PPO enzyme. This mode of action leads to a rapid cascade of events, including the accumulation of protoporphyrinogen IX, light-dependent generation of reactive oxygen species, and subsequent oxidative damage to cellular membranes. The resulting loss of cellular integrity and induction of programmed cell death culminates in the rapid necrosis of susceptible plant tissues. Further research providing specific quantitative data on the dose-response of various weed species to Flufenoximacil and a more detailed elucidation of its downstream signaling pathways will enhance our understanding and optimize the application of this next-generation herbicide.

Flufenoximacil: An In-Depth Technical Guide to Uptake and Translocation in Susceptible Weed Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoximacil is a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide, functioning as a contact-based, non-selective herbicide.[1] It is effective against a broad spectrum of weed species, including those resistant to other common herbicides like glyphosate (B1671968) and glufosinate.[1] Understanding the uptake and translocation of flufenoximacil in susceptible weeds is critical for optimizing its efficacy and for the development of novel herbicidal formulations. This guide provides a comprehensive overview of the mechanisms of action, experimental protocols for studying uptake and translocation, and a summary of available data for representative PPO-inhibiting herbicides.

Core Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

Flufenoximacil's primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll (B73375) and heme.[3][4]

The inhibition of PPO by flufenoximacil leads to the accumulation of its substrate, protoporphyrinogen IX.[4] This accumulated substrate leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized into protoporphyrin IX.[4] Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.[5] This singlet oxygen causes rapid lipid peroxidation, leading to the destruction of cell membranes and ultimately, cell death.[2][5] This mode of action results in rapid visual symptoms, such as chlorosis, desiccation, and necrosis, often within one to three days of application.[2]

Due to this rapid, light-dependent cell destruction, PPO inhibitors like flufenoximacil are generally considered contact herbicides with limited translocation within the plant.[2][6]

Signaling Pathway of PPO Inhibition

The biochemical cascade following the inhibition of PPO by herbicides like flufenoximacil is a well-understood process that leads to rapid cellular damage.

Caption: Biochemical cascade following PPO inhibition by flufenoximacil.

Uptake and Translocation in Susceptible Weeds: A Representative Study with Saflufenacil (B1680489)

Quantitative Data Presentation

The following tables summarize data from studies on the uptake and translocation of radiolabeled saflufenacil ([¹⁴C]saflufenacil) in various plant species. This data illustrates the general principles of absorption and movement for a PPO-inhibiting herbicide.

Table 1: Foliar Uptake and Translocation of [¹⁴C]Saflufenacil in Light-Grown Plants (16 hours after treatment) [7]

| Plant Species | % of Applied ¹⁴C Absorbed | % of Absorbed ¹⁴C in Treated Leaf | % of Absorbed ¹⁴C Translocated to Shoot | % of Absorbed ¹⁴C Translocated to Root |

| Corn (tolerant) | 45.3 | 89.2 | 9.7 | 1.1 |

| Velvetleaf (susceptible) | 68.7 | 85.9 | 12.1 | 2.0 |

| Common Lambsquarters (susceptible) | 72.4 | 92.8 | 6.5 | 0.7 |

Table 2: Root Uptake and Translocation of [¹⁴C]Saflufenacil in Light-Grown Plants (24 hours after treatment) [7]

| Plant Species | % of Applied ¹⁴C Absorbed | % of Absorbed ¹⁴C in Roots | % of Absorbed ¹⁴C Translocated to Shoot |

| Corn (tolerant) | 33.1 | 75.8 | 24.2 |

| Velvetleaf (susceptible) | 55.6 | 58.6 | 41.4 |

| Common Lambsquarters (susceptible) | 62.9 | 52.5 | 47.5 |

Experimental Protocols for Studying Herbicide Uptake and Translocation

The following methodologies are standard for investigating the absorption and movement of radiolabeled herbicides like flufenoximacil in susceptible weed species.

Radiolabeled Herbicide Preparation

A stock solution of radiolabeled herbicide (e.g., [¹⁴C]flufenoximacil) is prepared in an appropriate solvent (e.g., acetone:water). The final application solution is typically prepared by diluting the stock solution with water and adding any necessary adjuvants to mimic field application conditions.

Experimental Workflow for Uptake and Translocation Studies

References

- 1. kingagroot.com [kingagroot.com]

- 2. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 3. researchgate.net [researchgate.net]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. benchchem.com [benchchem.com]

Environmental Fate and Degradation of Flufenoximacil in Soil: A Technical Guide

Disclaimer: As of late 2025, specific quantitative data on the environmental fate and degradation of the novel herbicide Flufenoximacil in soil is not extensively available in the public domain. Flufenoximacil is a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibitor developed by KingAgroot. While it is described as environmentally friendly, detailed regulatory studies on its soil half-life, sorption characteristics, and metabolite formation are not yet widely published.

To provide a comprehensive technical guide that adheres to the core requirements of this request, this document will use Saflufenacil (B1680489) as a case study. Saflufenacil is a well-documented PPO inhibitor from the same chemical class (phenyluracil) as Flufenoximacil, and its environmental behavior in soil has been the subject of numerous scientific studies. The data and methodologies presented for Saflufenacil are intended to be illustrative of the types of studies and expected results for a compound in this class.

Introduction to Flufenoximacil and PPO Inhibitors

Flufenoximacil is a contact, non-selective herbicide designed for broad-spectrum weed control. Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. PPO-inhibiting herbicides are generally characterized by their fast action and effectiveness against a wide range of broadleaf weeds.

The environmental fate of a herbicide in soil is a critical component of its overall risk assessment. It determines the compound's persistence, potential for leaching into groundwater, and the nature of its breakdown products. The key processes governing the environmental fate of herbicides like Flufenoximacil and Saflufenacil in soil include:

-

Degradation: The breakdown of the parent compound into smaller molecules through biotic (microbial) and abiotic (hydrolysis, photolysis) processes.

-

Sorption: The binding of the herbicide to soil particles, which influences its availability for degradation and transport.

-

Leaching: The downward movement of the herbicide through the soil profile with water.

-

Metabolite Formation: The creation of new compounds (metabolites) as the parent herbicide degrades.

Quantitative Data on Soil Fate and Degradation (Case Study: Saflufenacil)

The following tables summarize quantitative data on the soil degradation and sorption of Saflufenacil from various studies. This data illustrates the range of values that can be expected for a PPO inhibitor of this type under different soil and environmental conditions.

Table 1: Soil Degradation Half-Life (DT50) of Saflufenacil

| Soil Type/Condition | Moisture Level | Temperature (°C) | DT50 (days) | Reference(s) |

| Various US Soils | Field Dissipation | Field Conditions | 2.4 - 22 | [1] |

| Canadian Field Plots | Field Dissipation | Field Conditions | >20 - 25 | [1] |

| Nada Soil | Field Capacity | Not Specified | 28.6 | [2][3] |

| Nada Soil | Saturated | Not Specified | 58.8 | [2][3] |

| Crowley Soil | Field Capacity | Not Specified | 15.0 | [2][3] |

| Crowley Soil | Saturated | Not Specified | 36.9 | [2][3] |

| Gilbert Soil | Field Capacity | Not Specified | 23.1 | [2][3] |

| Gilbert Soil | Saturated | Not Specified | 79.7 | [2][3] |

| Brazilian Alfisol | Not Specified | Not Specified | 43 | [4][5] |

| Eroded Prairie Landscape (Surface Soils) | Not Specified | Not Specified | 13 (mean) | [6] |

| Eroded Prairie Landscape (Subsurface Soils) | Not Specified | Not Specified | 32 (mean) | [6] |

Table 2: Soil Sorption Coefficients (Kd and Koc) of Saflufenacil

| Soil Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference(s) |

| Brazilian Alfisol | 4.9 | 0.87 | 19.90 | [4][5] |

| Brazilian Soil (BR1) | 0.6 | <1.0 | Not Reported | [4] |

| Brazilian Soil (BR3) | 2.1 | 1.85 | Not Reported | [4] |

| Eroded Prairie (Upper Slope Surface) | Not Specified | 0.02 - 0.06 | Not Reported | [6] |

| Eroded Prairie (Lower Slope Surface) | Not Specified | 0.05 - 0.2 | Not Reported | [6] |

| Eroded Prairie (Upper Slope Subsurface) | Not Specified | 0.01 (mean) | Not Reported | [6] |

| Eroded Prairie (Lower Slope Subsurface) | Not Specified | 0.1 (mean) | Not Reported | [6] |

| Various Soils | Not Specified | Not Reported | 9.3 - 55 | [7] |

Metabolites of Saflufenacil in Soil

The degradation of Saflufenacil in soil leads to the formation of several metabolites. Identifying and quantifying these metabolites is crucial as they may also have biological activity or different environmental fate characteristics than the parent compound. A study on a Canadian winter wheat field identified three primary metabolites of Saflufenacil in soil[8][9]:

-

Saf‐µCH3: A uracil‐ring N‐demethylated metabolite.

-

Saf‐2CH3: A doubly N‐demethylated metabolite.

-

Saf‐RC: A ring‐cleavage metabolite, which was found to be persistent.

Another major degradate identified in other studies is M01 , which is structurally similar to the parent compound[1].

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the environmental fate of herbicides in soil, based on internationally recognized OECD guidelines.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

Objective: To determine the rate and pathway of degradation of a test substance in soil under both aerobic and anaerobic conditions.

Methodology:

-

Test System: The test is conducted using either a flow-through system or biometer flasks. Typically, 14C-labelled test substance is used to facilitate a mass balance and trace the formation of metabolites and non-extractable residues.

-

Soil Selection: A minimum of one soil type is used, typically a sandy loam, silty loam, loam, or loamy sand. The soil should be freshly collected and sieved (≤ 2 mm).

-

Test Substance Application: The test substance is applied to the soil samples at a concentration relevant to its intended field application rate.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the system.

-

Anaerobic: The soil is incubated under aerobic conditions for a short period (e.g., up to 48 hours or until half of the test substance has degraded) before being flooded with nitrogen to create anaerobic conditions.

-

-

Sampling and Analysis: Duplicate samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction and Quantification: Soil samples are extracted with appropriate solvents. The parent compound and its transformation products in the extracts are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Volatiles and Mineralization: Evolved CO2 is trapped in an alkaline solution to quantify mineralization. Organic volatile compounds are trapped using materials like polyurethane foam or activated carbon.

-

Data Analysis: The degradation of the parent compound and the formation and decline of metabolites are modeled to determine their respective half-lives (DT50 and DT90).

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

Objective: To determine the adsorption and desorption characteristics of a chemical on different soil types, which provides an indication of its mobility in soil.

Methodology:

-

Test System: The test is performed in centrifuge tubes or flasks. 14C-labelled or non-labelled test substance can be used.

-

Soil Selection: A minimum of five different soil types are recommended, with varying organic carbon content, clay content, texture, and pH.

-

Preliminary Test (Tier 1): This initial phase is to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and the stability of the test substance.

-

Adsorption Phase (Tier 2/3):

-

A known mass of soil is equilibrated with a known volume of a solution of the test substance (typically in 0.01 M CaCl2 to maintain a constant ionic strength) of a known concentration.

-

The mixtures are agitated (e.g., on a shaker) in the dark at a constant temperature (e.g., 20°C) for the predetermined equilibrium time.

-

After equilibration, the solid and liquid phases are separated by centrifugation.

-

The concentration of the test substance in the aqueous phase is measured.

-

The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

-

Desorption Phase:

-

After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh solution of 0.01 M CaCl2 (without the test substance).

-

The mixture is re-equilibrated, and the concentration of the test substance that has desorbed into the solution is measured. This can be repeated for multiple desorption steps.

-

-

Data Analysis:

-

The soil-water distribution coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to its concentration in the water at equilibrium.

-

The organic carbon-normalized adsorption coefficient (Koc) is calculated by dividing the Kd by the fraction of organic carbon in the soil. Koc provides a measure of the inherent ability of a chemical to adsorb to soil organic matter and allows for comparison across different soils.

-

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the environmental fate and degradation of PPO-inhibiting herbicides in soil, using Saflufenacil as an example.

References

- 1. deq.mt.gov [deq.mt.gov]

- 2. cdmf.org.br [cdmf.org.br]

- 3. Soil residue analysis and degradation of saflufenacil as affected by moisture content and soil characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. Low Sorption and Fast Dissipation of the Herbicide Saflufenacil in Surface Soils and Subsoils of an Eroded Prairie Landscape [agris.fao.org]

- 7. apvma.gov.au [apvma.gov.au]

- 8. Environmental Degradation and Distribution of Saflufenacil, a Fluorinated Protoporphyrinogen IX Oxidase–Inhibiting Herbicide, on a Canadian Winter Wheat Field | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Ecotoxicological Profile of Flufenoximacil on Non-Target Organisms: A Technical Overview and Data Gap Analysis

Disclaimer: Publicly available, peer-reviewed ecotoxicological data for the herbicide Flufenoximacil is limited. This guide provides a framework for the ecotoxicological assessment of this compound, outlining the necessary studies and data based on general principles of herbicide toxicology and information on its mode of action. The tables below indicate where specific data for Flufenoximacil is currently unavailable.

Introduction to Flufenoximacil

Flufenoximacil is a next-generation, non-selective, contact herbicide. Its mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). PPO inhibitors are a class of herbicides that block the synthesis of chlorophyll (B73375) in susceptible plants, leading to a rapid accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes oxidative damage and cell death. While effective for weed control, the broad activity of such herbicides necessitates a thorough evaluation of their potential impacts on non-target organisms that may be exposed through spray drift, runoff, or other environmental pathways.

Ecotoxicological Data on Non-Target Organisms

A comprehensive ecotoxicological profile requires data from a range of non-target organisms representing different trophic levels and environmental compartments. The following tables summarize the key endpoints for which data are needed for a complete environmental risk assessment of Flufenoximacil.

Terrestrial Fauna

Table 1: Ecotoxicity of Flufenoximacil to Terrestrial Vertebrates

| Organism Group | Species | Endpoint | Value (mg/kg bw) | Reference |

| Mammals | Rat (representative) | Acute Oral LD₅₀ | No data available | [1][2] |

| Short-term Dietary NOEL | No data available | [2] | ||

| Chronic NOAEL | No data available | [1][2] | ||

| Birds | Bobwhite quail (representative) | Acute Oral LD₅₀ | No data available | [1][2] |

| Short-term Dietary LC₅₀ | No data available | [1][2] | ||

| Chronic (Reproduction) NOEC | No data available | [1][2] |

Table 2: Ecotoxicity of Flufenoximacil to Terrestrial Invertebrates

| Organism Group | Species | Endpoint | Value (mg/kg soil) | Reference |

| Earthworms | Eisenia fetida (representative) | Acute 14-day LC₅₀ | No data available | [2] |

| Chronic (Reproduction) NOEC | No data available | [2] | ||

| Bees | Apis mellifera (representative) | Acute Contact LD₅₀ (µ g/bee ) | No data available | [1] |

| Acute Oral LD₅₀ (µ g/bee ) | No data available | [1] | ||

| Other Arthropods | Predatory mites, ground beetles | - | No data available | [1] |

Aquatic Fauna

Table 3: Ecotoxicity of Flufenoximacil to Aquatic Organisms

| Organism Group | Species | Endpoint | Value (mg/L) | Reference |

| Freshwater Fish | Rainbow trout (Oncorhynchus mykiss) | Acute 96-hour LC₅₀ | No data available | [1] |

| Fathead minnow (Pimephales promelas) | Chronic 21-day NOEC | No data available | [1] | |

| Aquatic Invertebrates | Daphnia magna | Acute 48-hour EC₅₀ | No data available | [1] |

| Chronic 21-day NOEC | No data available | [1] | ||

| Sediment Dwellers | Chironomus sp. | Chronic 28-day NOEC | No data available | [1] |

| Algae | Pseudokirchneriella subcapitata | 72-hour EC₅₀ (Growth Inhibition) | No data available | |

| Aquatic Plants | Lemna gibba | 7-day EC₅₀ (Growth Inhibition) | No data available | [1] |

Experimental Protocols and Methodologies

Standardized ecotoxicological tests are crucial for generating reliable and comparable data. These protocols are typically based on guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD), the U.S. Environmental Protection Agency (EPA), and the International Organization for Standardization (ISO).

Generalized Experimental Workflow for Aquatic Toxicity Testing

The following diagram illustrates a typical workflow for an acute toxicity test with fish, which is a foundational study in aquatic ecotoxicology.

References

Flufenoximacil: A Technical Guide on the Potential for Weed Resistance Development

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

Flufenoximacil is a next-generation, non-selective, contact-based herbicide that functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor.[1] It has demonstrated high efficacy across a broad spectrum of weed species, including those that have developed resistance to glyphosate (B1671968) and glufosinate.[1] As with any herbicide, the potential for weed populations to develop resistance is a primary concern for its long-term viability. This technical guide provides an in-depth analysis of the potential for weed resistance to flufenoximacil by examining the established mechanisms of resistance to PPO-inhibiting herbicides, including both target-site resistance (TSR) and non-target-site resistance (NTSR). While specific research on flufenoximacil resistance is not yet available due to its recent introduction, this guide synthesizes the current understanding of PPO inhibitor resistance to inform future research and stewardship strategies.

Mode of Action of PPO-Inhibiting Herbicides

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthetic pathway, responsible for the production of both chlorophyll (B73375) and heme.[2] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[3] PPO-inhibiting herbicides block this enzyme, leading to an accumulation of protoporphyrinogen IX in the cytoplasm.[3][4] In the presence of light, this substrate is rapidly oxidized, generating singlet oxygen and other reactive oxygen species that cause lipid peroxidation and the rapid destruction of cell membranes, ultimately leading to cell death.[4][5]

Figure 1: Simplified signaling pathway of PPO inhibition by herbicides like flufenoximacil, leading to phototoxic cell death.

Mechanisms of Weed Resistance to PPO Inhibitors

Resistance to PPO-inhibiting herbicides in weeds can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR is the most commonly documented mechanism of resistance to PPO inhibitors. It arises from genetic mutations in the nuclear genes encoding the PPO enzyme, primarily the PPX2 gene, which reduces the binding affinity of the herbicide to the enzyme. Several key mutations in PPX2 have been identified in resistant weed populations, particularly in species of the Amaranthus genus.

-

Glycine (B1666218) Codon Deletion (ΔG210): A deletion of the glycine codon at position 210 of the PPO2 enzyme was the first identified mechanism of PPO inhibitor resistance in waterhemp (Amaranthus tuberculatus) and has since been found in Palmer amaranth (B1665344) (Amaranthus palmeri).[2][6][7] This single amino acid deletion confers broad resistance to multiple chemical families of PPO inhibitors.[2]

-

Amino Acid Substitutions: Several point mutations leading to amino acid substitutions have also been shown to confer resistance. These include:

-

R128G/M: Substitutions at the arginine-128 residue to either glycine or methionine in Palmer amaranth.[6][8]

-

G399A: A substitution of glycine to alanine (B10760859) at position 399 in Palmer amaranth, which confers broad cross-resistance to PPO inhibitors through steric hindrance.[9]

-

V361A: A novel substitution of valine to alanine at position 361 in Palmer amaranth has also been recently identified.[8]

-

The following table summarizes quantitative data on resistance conferred by TSR mutations to various PPO-inhibiting herbicides.

| Weed Species | Mutation | Herbicide | Resistance Ratio (R/S) | Reference |

| Amaranthus tuberculatus | ΔG210 | Fomesafen (B1673529) | 31 - 123 | [10] |

| Amaranthus tuberculatus | ΔG210 | Lactofen | 31 - 123 | [10] |

| Amaranthus palmeri | ΔG210 | Fomesafen | 48 - >3440 | [10] |

| Amaranthus palmeri | ΔG210 | Lactofen | 48 - >3440 | [10] |

| Amaranthus palmeri | G399A | Fomesafen | High (in vitro) | [9] |

| Amaranthus palmeri | R128G/M | Fomesafen | 2.0 - 9.2 | [11] |

| Amaranthus palmeri | KCTR Population | Lactofen | 6.1 - 78.9 | [12] |

Note: Resistance Ratio (R/S) is calculated as the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population divided by the GR50 of the susceptible population.

Figure 2: Logical relationship of target-site resistance (TSR) to PPO-inhibiting herbicides.

Non-Target-Site Resistance (NTSR)

NTSR mechanisms prevent the herbicide from reaching its target site in a lethal concentration. For PPO inhibitors, the primary NTSR mechanism is enhanced metabolic detoxification.

-

Metabolic Resistance: This involves the rapid breakdown of the herbicide into non-toxic metabolites before it can inhibit the PPO enzyme.[13] This process is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). A study on a Palmer amaranth population from Kansas (KCTR) confirmed resistance to PPO inhibitors was due to P450-mediated metabolism.[12] This population metabolized fomesafen more rapidly than susceptible populations, and the resistance was reversed when plants were treated with the P450 inhibitor malathion.[12] Metabolic resistance is a significant concern as it can confer cross-resistance to herbicides with different modes of action.[12]

Experimental Protocols for Assessing PPO-Inhibitor Resistance

Investigating the potential for weed resistance to flufenoximacil will require a suite of established experimental protocols.

Whole-Plant Dose-Response Assays

This is the foundational experiment to confirm resistance and quantify its level.

-

Plant Material: Grow seeds from both suspected resistant and known susceptible weed populations to a specific growth stage (e.g., 3-4 true leaves).

-

Herbicide Application: Apply the herbicide (e.g., flufenoximacil) at a range of doses, typically from 1/8th to 8x the recommended field rate. Include an untreated control.

-

Experimental Design: Use a completely randomized design with multiple replications (e.g., 4-6) for each dose.

-

Evaluation: At a set time after treatment (e.g., 21 days), assess plant survival and measure biomass (above-ground dry weight).

PPO Enzyme Activity Assays

This in vitro assay determines if resistance is due to an altered target enzyme.

-

Enzyme Extraction: Extract PPO enzyme from fresh leaf tissue of both resistant and susceptible plants.

-

Assay Conditions: In a microplate, combine the enzyme extract with a buffer solution and the substrate, protoporphyrinogen IX.

-

Inhibition Measurement: Add a range of concentrations of the PPO-inhibiting herbicide to the wells. Measure the rate of protoporphyrin IX formation spectrophotometrically.

-

Data Analysis: Calculate the herbicide concentration required to inhibit 50% of the enzyme activity (I50). A higher I50 value for the resistant population's enzyme indicates target-site resistance.

Molecular Analysis of the PPX Genes

This protocol identifies the specific genetic mutations responsible for TSR.

-

DNA/RNA Extraction: Extract genomic DNA or RNA from leaf tissue of resistant and susceptible plants. If using RNA, synthesize cDNA.

-

PCR Amplification: Use specific primers to amplify the coding regions of the PPX1 and PPX2 genes.

-

Gene Sequencing: Sequence the amplified PCR products.

-

Sequence Alignment: Compare the gene sequences from resistant and susceptible plants to identify any mutations (deletions, substitutions) that are consistently present in the resistant individuals.

Figure 3: A typical experimental workflow for investigating the mechanism of weed resistance to a PPO-inhibiting herbicide.

Potential for Resistance Development to Flufenoximacil

While flufenoximacil is being marketed as a solution for controlling weeds resistant to other herbicides, and with claims of "no cross-resistance," the principles of evolutionary biology dictate that resistance can and likely will evolve over time with repeated use.[1]

-

Overcoming Existing TSR: The claim of "no cross-resistance" suggests that flufenoximacil may have a different binding interaction with the PPO enzyme compared to older PPO inhibitors. It may be effective against weeds carrying the common TSR mutations (e.g., ΔG210, R128G). Research on another new PPO inhibitor, trifludimoxazin (B1651332), has shown it remains effective against waterhemp and Palmer amaranth biotypes with these known mutations.[11] It is plausible that flufenoximacil has a similar profile.

-

Potential for New TSR Mutations: While flufenoximacil may overcome current TSR, its widespread use will exert strong selection pressure on weed populations. This could lead to the selection of novel mutations in the PPX2 or PPX1 genes that specifically confer resistance to flufenoximacil. The evolution of multiple distinct resistance-conferring mutations at different sites within the PPO enzyme demonstrates its genetic plasticity.

-

Risk of NTSR (Metabolic Resistance): Metabolic resistance poses a significant future threat. Since this mechanism is not dependent on the specific binding site of the herbicide, it is unlikely that flufenoximacil would be immune. Weed populations with enhanced P450 or GST activity, selected for by other herbicides, could potentially exhibit cross-resistance to flufenoximacil.[12] Furthermore, new metabolic pathways could evolve that are capable of detoxifying flufenoximacil.

Conclusion and Recommendations

Flufenoximacil represents a valuable new tool for weed management, particularly in systems where resistance to other herbicide modes of action is prevalent. However, the history of herbicide development has repeatedly shown that no mode of action is immune to resistance. The potential for resistance to flufenoximacil is high, through both the selection of novel target-site mutations and the evolution of metabolic detoxification pathways.

To ensure the long-term efficacy of flufenoximacil, the following research and stewardship actions are recommended:

-

Baseline Susceptibility Studies: Establish baseline susceptibility data for flufenoximacil in a wide range of key weed species before its widespread commercial use.

-

Monitoring and Surveillance: Implement robust monitoring programs to rapidly detect and characterize any field-evolved shifts in weed susceptibility to flufenoximacil.

-

Mechanism of Action Research: Conduct detailed molecular and biochemical studies to understand how flufenoximacil interacts with both wild-type and known mutant PPO enzymes. This will help predict which TSR mutations it can overcome and which new mutations might pose a threat.

-

Integrated Weed Management (IWM): Promote the use of flufenoximacil within an IWM framework. This includes rotating herbicide modes of action, using full-labeled rates, and incorporating non-chemical control methods to reduce the selection pressure for resistance.

By proactively addressing the potential for resistance, the utility of flufenoximacil as an effective herbicide can be preserved for the future.

References

- 1. kingagroot.com [kingagroot.com]

- 2. A codon deletion confers resistance to herbicides inhibiting protoporphyrinogen oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]

- 6. Distribution of PPX2 Mutations Conferring PPO-Inhibitor Resistance in Palmer Amaranth Populations of Tennessee | Weed Technology | Cambridge Core [cambridge.org]

- 7. Resistance to PPO‐inhibiting herbicide in Palmer amaranth from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New V361A Mutation in Amaranthus palmeri PPX2 Associated with PPO-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to trifludimoxazin | Weed Science | Cambridge Core [resolve.cambridge.org]

- 12. Metabolic Resistance to Protoporphyrinogen Oxidase-Inhibitor Herbicides in a Palmer amaranth Population from Kansas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 14. psjd.icm.edu.pl [psjd.icm.edu.pl]

Methodological & Application

Application Note: Analysis of Flufenoximacil Residue in Soil using LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of flufenoximacil residue in soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which ensures high extraction efficiency and sample cleanup. This method is intended for researchers, scientists, and professionals in the fields of environmental science, agriculture, and drug development who require a reliable and validated protocol for monitoring flufenoximacil levels in soil.

Introduction

Flufenoximacil is a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibitor used as a contact-based, non-selective herbicide. It is effective against a broad spectrum of weeds, including those resistant to glyphosate (B1671968) and glufosinate. Given its application in agriculture, it is crucial to monitor its persistence and residue levels in soil to assess potential environmental impact and ensure agricultural sustainability. Soil, being a complex matrix, presents analytical challenges that necessitate a highly selective and sensitive detection method like LC-MS/MS. The QuEChERS sample preparation approach is well-suited for multiresidue pesticide analysis in soil, offering a streamlined and efficient extraction and cleanup process.[1][2][3][4]

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method is a popular choice for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[1][2][4]

1.1. Reagents and Materials:

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Water, LC-MS grade

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium (B8492382) citrate (B86180) dihydrate

-

Disodium (B8443419) hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene (B1209903) centrifuge tubes

-

2 mL dSPE (dispersive solid-phase extraction) tubes

1.2. Extraction Procedure:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of water and allow it to hydrate (B1144303) for 30 minutes.[1]

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

-

Centrifuge the tube at ≥ 3000 rcf for 5 minutes.

1.3. Dispersive SPE (d-SPE) Cleanup:

-

Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

2.2. Mass Spectrometry (MS) Conditions:

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

2.3. MRM Transitions for Flufenoximacil:

Accurate MRM transitions are crucial for the selective detection and quantification of the target analyte. The following MRM transitions for flufenoximacil are recommended. It is advisable to optimize the collision energies on the specific instrument being used.

| Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| To be determined by user | To be determined by user | Optimize | To be determined by user | Optimize |

Data Presentation

The following tables summarize the expected performance characteristics of the method based on validation data for similar benzoylurea (B1208200) pesticides in soil.

Table 1: Method Validation Parameters

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | > 0.99 | ≥ 0.995 |

| Recovery (%) | 70 - 120% | 85 - 110% |

| Precision (RSD%) | < 20% | < 15% |

| Limit of Quantification (LOQ) | - | 0.01 mg/kg |

| Limit of Detection (LOD) | - | 0.003 mg/kg |

Table 2: Quantitative Data Summary (Hypothetical)

| Sample ID | Spiked Concentration (mg/kg) | Measured Concentration (mg/kg) | Recovery (%) | RSD (%) (n=3) |

| Soil A | 0.01 | 0.0095 | 95 | 5.2 |

| Soil B | 0.05 | 0.048 | 96 | 4.8 |

| Soil C | 0.1 | 0.105 | 105 | 3.5 |

Experimental Workflow and Diagrams

The overall experimental workflow for the analysis of flufenoximacil residue in soil is depicted below.

Caption: Experimental workflow for LC-MS/MS analysis of Flufenoximacil in soil.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of flufenoximacil residues in soil. The combination of the QuEChERS sample preparation method and LC-MS/MS analysis offers high sensitivity, selectivity, and reliability. The presented method is suitable for routine monitoring of flufenoximacil in environmental soil samples, contributing to a better understanding of its environmental fate and ensuring agricultural safety. The validation parameters outlined provide a benchmark for laboratories to establish and verify the performance of this method.

References

Application Note: Quantitative Analysis of Flufenoximacil in Water Samples by SPE and LC-MS/MS

Introduction

Flufenoximacil is a novel N-phenylimide and phenyluracil herbicide used for the control of a wide variety of weeds.[1] Its presence in water sources is a potential environmental concern, necessitating a reliable and sensitive analytical method for its quantification. This application note describes a robust method for the determination of Flufenoximacil in various water matrices, including surface water and groundwater. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach provides high selectivity and sensitivity, making it suitable for trace-level analysis to ensure water quality and environmental monitoring.

Principle